

# An In-depth Technical Guide to 2-Bromo-5-benzoylthiophene

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## Compound of Interest

Compound Name: 2-Bromo-5-benzoylthiophene

Cat. No.: B184545

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Prepared for: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-Bromo-5-benzoylthiophene** (CAS No: 31161-46-3), a pivotal heterocyclic building block in modern organic synthesis. The document delineates its fundamental physicochemical properties, spectroscopic signature, and detailed, field-proven protocols for its synthesis and purification. Emphasis is placed on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. The guide further explores the compound's reactivity, particularly in palladium-catalyzed cross-coupling reactions, and its significant applications in the development of novel therapeutics and advanced organic materials. This content is structured to serve as a practical and authoritative resource for professionals engaged in chemical research and development.

## Chemical Identity and Physicochemical Properties

**2-Bromo-5-benzoylthiophene** is a substituted thiophene featuring a bromine atom at the 2-position and a benzoyl group at the 5-position.<sup>[1]</sup> This unique arrangement of functional groups makes it a versatile intermediate for constructing more complex molecular architectures.<sup>[2]</sup>

Structure:

- IUPAC Name: (5-bromothiophen-2-yl)(phenyl)methanone<sup>[1][2]</sup>

- CAS Number: 31161-46-3[3]
- Molecular Formula: C<sub>11</sub>H<sub>7</sub>BrOS[1][4]
- Molecular Weight: 267.14 g/mol [1][4]
- SMILES: C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br[1][5]
- InChI Key: DHPVOIIUHSEYJY-UHFFFAOYSA-N[1]

The key physicochemical properties are summarized in the table below, providing researchers with essential data for experimental design and process development.

Property	Value	Source(s)
Appearance	White to off-white or light yellow powder/solid.[4][6]	[4][6]
Melting Point	102-104 °C (Note: Ranges of 41-43 °C and 45-46 °C are also reported, suggesting potential polymorphism or variance in purity).[1][3][4][7]	[1][3][4][7]
Boiling Point	~361.7 - 369.9 °C at 760 mmHg (Predicted).[3][4]	[3][4]
Density	~1.5 g/cm³ (Predicted).[3][6]	[3][6]
Solubility	Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Insoluble in water.[1][4]	[1][4]
Vapor Pressure	2.03E-05 mmHg at 25°C.[3]	[3]
Flash Point	~172.6 - 177.5 °C.[3][4]	[3][4]
XLogP3	4.3 (Indicates significant lipophilicity).[1][6]	[1][6]

## Synthesis and Purification Protocol: Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing **2-Bromo-5-benzoylthiophene** is the Friedel-Crafts acylation of 2-bromothiophene with benzoyl chloride.[1][2][8] This electrophilic aromatic substitution reaction is typically mediated by a Lewis acid catalyst, such as stannic chloride ( $\text{SnCl}_4$ ) or aluminum chloride ( $\text{AlCl}_3$ ).[7][8][9]

## Causality in Experimental Design:

- Choice of Catalyst: A strong Lewis acid like  $\text{SnCl}_4$  or  $\text{AlCl}_3$  is essential.[7][8] It coordinates with the carbonyl oxygen of benzoyl chloride, withdrawing electron density and generating a highly electrophilic acylium ion (or a highly polarized complex) that can be attacked by the electron-rich thiophene ring.[10][11][12]
- Solvent: A non-polar, aprotic solvent like methylene chloride ( $\text{CH}_2\text{Cl}_2$ ) or carbon disulfide ( $\text{CS}_2$ ) is used to dissolve the reactants without interfering with the highly reactive intermediates.[7][8]
- Reaction Control: The benzoyl group is an electron-withdrawing group, which deactivates the thiophene ring.[2] However, the sulfur atom directs electrophilic substitution to the 2- and 5-positions. Since the starting material is 2-bromothiophene, the acylation preferentially occurs at the vacant and electronically favored 5-position.[2]
- Quenching: The reaction is quenched by the addition of water or dilute acid to decompose the Lewis acid-ketone complex and any remaining catalyst, precipitating the crude product.[7][8]
- Purification: Recrystallization from a solvent system like hexane is effective for removing unreacted starting materials and byproducts, yielding a purified crystalline solid.[8]

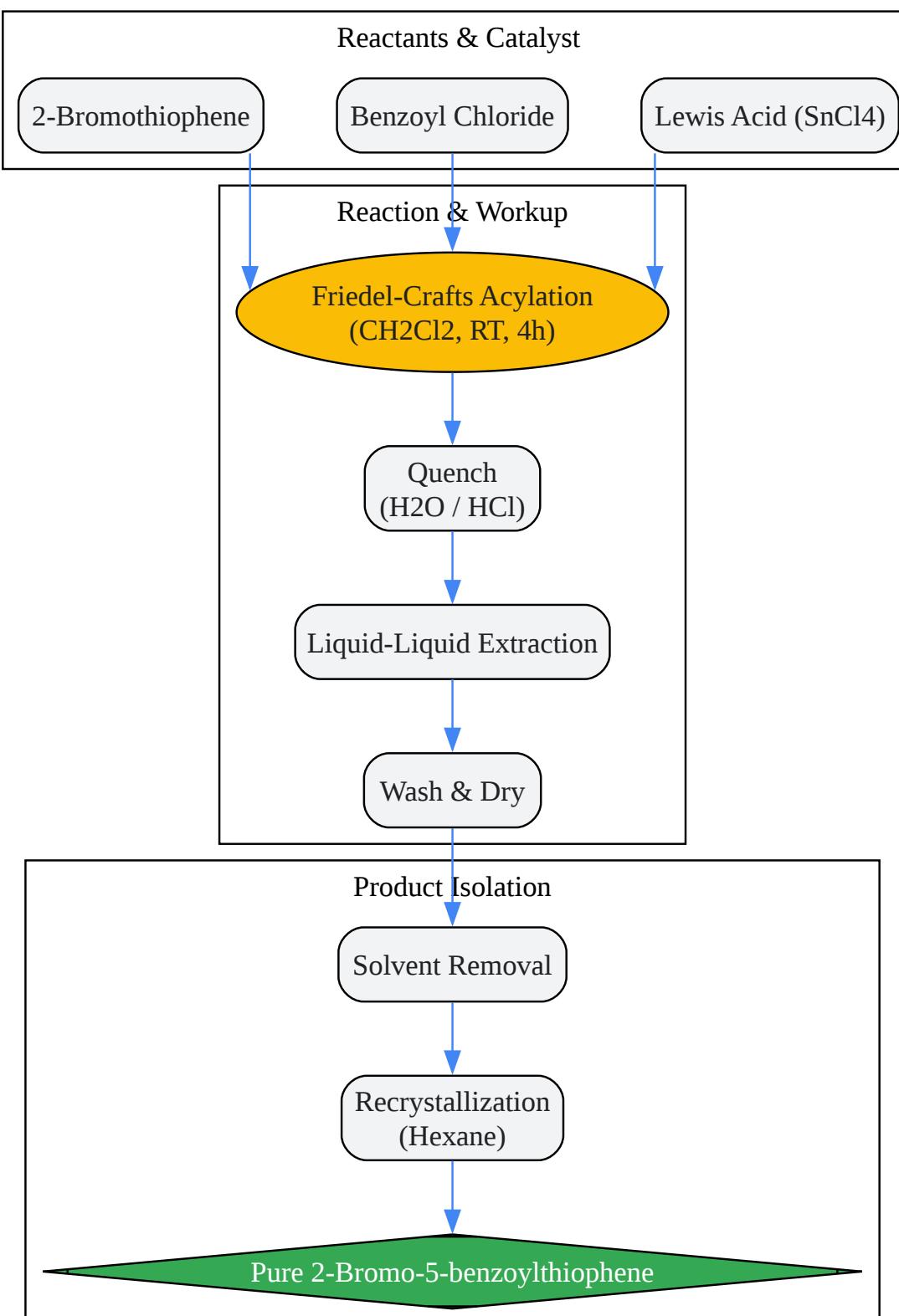
## Detailed Step-by-Step Protocol:

This protocol is adapted from established literature procedures.[7][8]

- Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a drying tube. Add 2-bromothiophene (1.0 eq) and benzoyl chloride (1.0 eq) to dry methylene chloride.
- Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add the Lewis acid catalyst (e.g., stannic chloride, 1.0 eq, or aluminum chloride, 1.0 eq) to the stirred solution.[7][8] Note: The addition is exothermic and should be controlled.
- Reaction: Allow the mixture to warm to room temperature and stir for 2.5-4 hours.[7][8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

- **Workup (Quenching):** Once the reaction is complete, carefully pour the mixture into a beaker containing a mixture of ice and 1 M hydrochloric acid to quench the reaction.[7]
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional portions of methylene chloride (e.g., 3 x 50 mL).[7]
- **Washing:** Combine the organic layers and wash sequentially with water, 1 N sodium hydroxide, and finally water again to remove acidic impurities.[8] Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[7]
- **Isolation & Purification:** Filter off the drying agent and concentrate the organic phase using a rotary evaporator. The resulting crude solid or oil can be purified by recrystallization from hexane to yield purified **2-Bromo-5-benzoylthiophene** as a crystalline solid.[7][8]
- **Validation:** Confirm product identity and purity via melting point analysis and spectroscopic methods (NMR, IR).

## Synthesis Workflow Diagram

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Caption: Workflow for Friedel-Crafts synthesis.

## Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of **2-Bromo-5-benzoylthiophene**.<sup>[2]</sup>

- <sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum provides distinct signals for the protons on the thiophene and benzoyl rings. A representative spectrum in CDCl<sub>3</sub> would show signals for the phenyl protons (multiplets between  $\delta$  7.5-7.9 ppm) and the two thiophene protons (doublets around  $\delta$  7.1-7.4 ppm), with coupling constants characteristic of their positions on the ring.<sup>[7]</sup>
- <sup>13</sup>C NMR (Carbon NMR): The carbon NMR spectrum complements the <sup>1</sup>H NMR data by showing signals for all 11 carbon atoms in the molecule, including the carbonyl carbon (typically downfield, >180 ppm) and the carbon atoms of the thiophene and phenyl rings, with chemical shifts influenced by the bromine and benzoyl substituents.<sup>[2]</sup>
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern (M and M+2 peaks) with nearly equal intensity, corresponding to the natural abundance of the <sup>79</sup>Br and <sup>81</sup>Br isotopes. The molecular ion peaks would be observed at m/z 266 and 268.<sup>[8]</sup>

## Chemical Reactivity and Synthetic Utility

The dual functionality of **2-Bromo-5-benzoylthiophene** makes it a highly versatile synthetic intermediate.

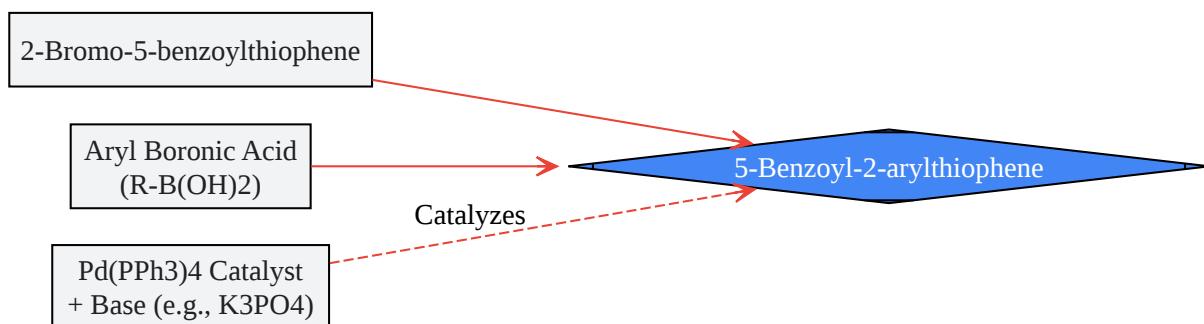
## Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.<sup>[2]</sup>

- Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds. **2-Bromo-5-benzoylthiophene** can be coupled with various aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) and a base (e.g., K<sub>3</sub>PO<sub>4</sub>) to generate a wide array of biaryl and vinyl-substituted thiophenes.<sup>[2][13][14][15]</sup>

This reaction is fundamental for building the core structures of many pharmaceutical and material science targets.[13][16]

## Suzuki Coupling Reaction Diagram



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Caption: Suzuki cross-coupling reaction pathway.

- Other Cross-Coupling Reactions: The C-Br bond can also participate in other key transformations, including Stille, Sonogashira, and Heck couplings, allowing for the introduction of diverse functional groups such as alkyl, alkynyl, and vinyl moieties.[17]

## Applications in Research and Development

**2-Bromo-5-benzoylthiophene** is not merely a laboratory chemical; it is a key starting material in high-value applications.

- Pharmaceutical Research: This compound is a critical precursor for synthesizing novel small molecules with therapeutic potential.[2] It has been utilized as a key intermediate in the development of potent microtubule inhibitors that target the colchicine binding site.[2][18] These agents show promise as antitumor therapies, potentially with reduced neurological toxicity compared to existing treatments.[2][18] The thiophene core is a common scaffold in medicinal chemistry, and the ability to functionalize it via the bromine and benzoyl groups is crucial for structure-activity relationship (SAR) studies.

- Materials Science: In the field of materials science, **2-Bromo-5-benzoylthiophene** serves as a foundational building block for creating organic semiconductors and other materials with unique photoelectric properties.[2][4] Its rigid structure and potential for functionalization make it a candidate for developing advanced materials used in technologies like Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[2][4]

## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **2-Bromo-5-benzoylthiophene**.

- Hazards: The compound may be harmful if swallowed, inhaled, or in contact with skin. It can cause skin, eye, and respiratory system irritation.[1][3]
- Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[3]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust or vapors.[3]
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[1][4] Recommended storage temperature is often 2-8°C under an inert atmosphere to prevent degradation.[1][19]

## Conclusion

**2-Bromo-5-benzoylthiophene** is a high-value, versatile chemical intermediate with a well-defined physicochemical and spectroscopic profile. Its robust synthesis via Friedel-Crafts acylation and its reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for chemists. Its demonstrated utility as a precursor to advanced pharmaceuticals and functional organic materials underscores its importance in both academic research and industrial drug development. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization.

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